n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide
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Overview
Description
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a benzodioxole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling of Benzodioxole and Thiazole Rings: The two rings are then coupled using a suitable linker, often involving a condensation reaction.
Formation of the Imidamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural characteristics.
Mechanism of Action
The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can interact with active sites, potentially inhibiting or activating specific pathways. The N,N-dimethylmethanimidamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable films for food packaging.
Uniqueness
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is unique due to its combination of a benzodioxole ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4709-19-7 |
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Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3 |
InChI Key |
AHYPQQDJTFMEJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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